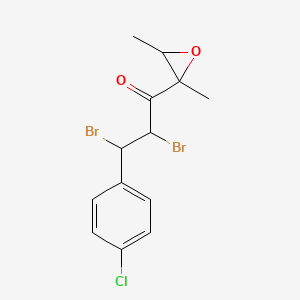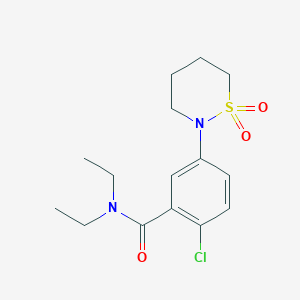
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group and a thiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. The thiazinan ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The chloro group is introduced via chlorination reactions, and the benzamide core is formed through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The chloro group and thiazinan ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)aniline
- 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide
Uniqueness
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazinan ring
Properties
Molecular Formula |
C15H21ClN2O3S |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-chloro-5-(1,1-dioxothiazinan-2-yl)-N,N-diethylbenzamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-17(4-2)15(19)13-11-12(7-8-14(13)16)18-9-5-6-10-22(18,20)21/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
WBCVFXLZAJWTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



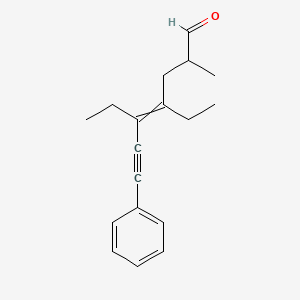
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
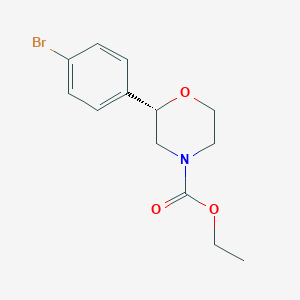
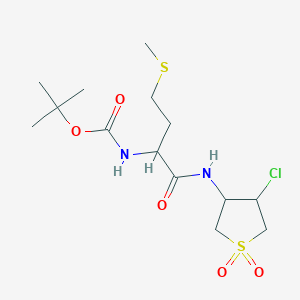
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
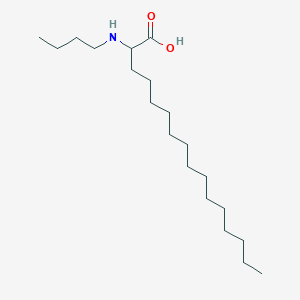
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
